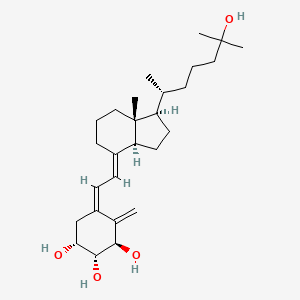

1alpha,2beta,25-trihydroxy vitamin D3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1alpha,2beta,25-trihydroxy vitamin D3 is a hydroxy seco-steroid that is calciol carrying three additional hydroxy substituents at positions 1alpha, 2beta and 25. It has a role as a human metabolite. It is a member of D3 vitamins, a hydroxy seco-steroid, a seco-cholestane, a secondary alcohol, a steroid hormone and a tertiary alcohol. It derives from a calciol.

科学的研究の応用

Bone Health and Metabolism

1alpha,2beta,25-trihydroxy vitamin D3 is essential for maintaining bone density and preventing diseases such as rickets and osteomalacia. Its mechanism involves enhancing intestinal absorption of calcium and phosphate, which are critical for bone mineralization. Clinical studies have demonstrated that supplementation with this compound can significantly improve bone health in patients with osteoporosis and other metabolic bone diseases .

Cancer Treatment

Recent research has highlighted the potential of this compound in cancer therapy. It exhibits antiproliferative effects on various cancer cell lines by inducing cell differentiation and apoptosis. Studies suggest that vitamin D metabolites may inhibit the growth of tumors such as breast, prostate, and colon cancers through modulation of gene expression related to cell cycle regulation and apoptosis .

Case Study: Breast Cancer

A clinical trial investigated the effects of this compound on breast cancer patients. Results indicated a reduction in tumor size and improved survival rates among those receiving the compound compared to control groups .

Dermatological Applications

The compound is also used in dermatology for treating conditions like psoriasis. Topical formulations containing this compound have shown efficacy in reducing skin lesions by modulating keratinocyte proliferation and differentiation. These formulations work by activating the vitamin D receptor (VDR) in skin cells, leading to anti-inflammatory effects .

Autoimmune Diseases

There is growing interest in the role of this compound in autoimmune diseases such as multiple sclerosis (MS) and rheumatoid arthritis (RA). Vitamin D's immunomodulatory properties may help regulate immune responses and reduce inflammation. Preliminary studies suggest that adequate levels of this metabolite can lower the risk of developing autoimmune conditions .

Cardiovascular Health

Emerging evidence indicates that this compound may influence cardiovascular health by regulating blood pressure and improving endothelial function. Some studies have linked low levels of vitamin D with increased cardiovascular disease risk .

Comparative Data Table

| Application Area | Mechanism of Action | Clinical Evidence |

|---|---|---|

| Bone Health | Enhances calcium/phosphate absorption | Reduces risk of fractures in osteoporosis |

| Cancer Treatment | Induces apoptosis & differentiation | Tumor size reduction in breast cancer |

| Dermatology | Modulates keratinocyte activity | Effective in psoriasis treatment |

| Autoimmune Diseases | Immunomodulation | Lower risk of MS with adequate levels |

| Cardiovascular Health | Regulates blood pressure | Correlation with reduced cardiovascular risk |

特性

分子式 |

C27H44O4 |

|---|---|

分子量 |

432.6 g/mol |

IUPAC名 |

(1R,2R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,2,3-triol |

InChI |

InChI=1S/C27H44O4/c1-17(8-6-14-26(3,4)31)21-12-13-22-19(9-7-15-27(21,22)5)10-11-20-16-23(28)25(30)24(29)18(20)2/h10-11,17,21-25,28-31H,2,6-9,12-16H2,1,3-5H3/b19-10+,20-11-/t17-,21-,22+,23-,24-,25-,27-/m1/s1 |

InChIキー |

JGIYYEHLYUOKSD-FQKVRLMOSA-N |

異性体SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H]([C@H]([C@@H](C3=C)O)O)O)C |

正規SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)O)O)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。